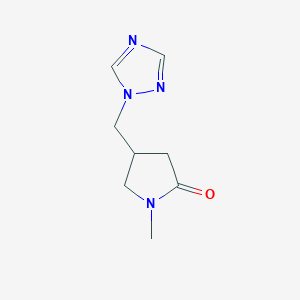

4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, have been synthesized and their structures were established by NMR and MS analysis .Aplicaciones Científicas De Investigación

I have conducted a search to gather information on the scientific research applications of “4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one”. Here is a comprehensive analysis focusing on six unique applications:

Medicinal Chemistry: Synthesis of Novel Derivatives

Compounds containing the 1,2,4-triazole moiety are often explored for their potential medicinal properties. For example, novel 1,2,4-triazole derivatives have been synthesized and evaluated for cytotoxic effects against cancer cells .

Anticancer Activity: Cytotoxic Evaluation

Some 1,2,4-triazole derivatives exhibit potent inhibitory activities against various cancer cell lines. These compounds are evaluated in vitro for their ability to reduce cell viability compared to standard treatments like doxorubicin .

Sustainable Synthesis Processes

The development of efficient and sustainable synthesis methods for triazole derivatives is an important research area. An example includes a metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under flow conditions .

Drug Development: Benzoic Acid Hybrids

A series of benzoic acid hybrids containing the 1H-1,2,4-triazol-1-yl group have been synthesized and shown to have significant effects against certain cancer cell lines .

Chemical Cataloging: Molecular Properties

The molecular properties such as molecular formula, weight, and structure of triazole derivatives are cataloged for reference and further research applications .

Mecanismo De Acción

Target of Action

Compounds with a similar 1,2,4-triazole structure have been reported to exhibit potent inhibitory activities against cancer cell lines .

Mode of Action

It is known that 1,2,4-triazole derivatives can interact with their targets and induce apoptosis . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .

Biochemical Pathways

It is known that 1,2,4-triazole derivatives can inhibit the proliferation of cancer cells .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety could potentially influence these properties, as triazoles are known to form hydrogen bonds with different targets, which can improve pharmacokinetics and pharmacological properties .

Result of Action

The compound has been reported to exhibit potent inhibitory activities against cancer cell lines, with IC50 values in the micromolar range . Some derivatives have shown to induce apoptosis in cancer cells .

Action Environment

The synthesis of similar compounds has been reported to be environmentally benign, due to the avoidance of chromatography and isolation steps .

Propiedades

IUPAC Name |

1-methyl-4-(1,2,4-triazol-1-ylmethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-11-3-7(2-8(11)13)4-12-6-9-5-10-12/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIJMPRIXYPDFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CN2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzo[d]thiazole-6-carbohydrazide](/img/structure/B2949564.png)

![2-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2949568.png)

![2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate](/img/structure/B2949574.png)

![1-(3,4-dimethylphenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2949585.png)